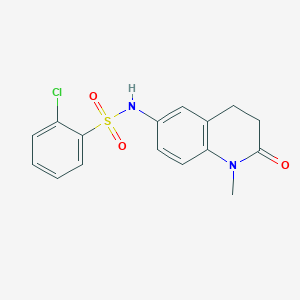![molecular formula C15H24O4 B2698097 Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate CAS No. 24238-80-0](/img/structure/B2698097.png)
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is an organic compound . The IUPAC name for this compound is diethyl bicyclo [3.2.2]nonane-1,5-dicarboxylate . The InChI code for this compound is 1S/C13H20O4/c1-16-10 (14)12-4-3-5-13 (8-6-12,9-7-12)11 (15)17-2/h3-9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate consists of a bicyclo[3.2.2]nonane core with two ester groups attached at the 1 and 5 positions . The compound contains a total of 38 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 seven-membered rings, and 2 ester groups .Physical And Chemical Properties Analysis
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has a molecular weight of 268.35 . The compound is solid at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate and related compounds have been the subject of conformational analysis. Studies involving the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester revealed the existence of rapidly interconverting chair-boat conformations with distinctly flattened rings, aiding in understanding molecular dynamics and structure (Peters, Toorn, & Bekkum, 1975).
Crystal Structure and Hydrogen Bonding
- The crystal structure of compounds related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, such as 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate, shows intriguing features like intramolecular hydrogen bonding and chair-boat conformation of the bicyclo[3.3.1]nonane ring system, providing insights into molecular interactions and stability (Fun et al., 2009).
Synthesis and Derivative Formation
- The compound has been a subject in the synthesis of novel derivatives. For instance, the synthesis of several new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives has been described, showcasing the versatility of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate in creating varied molecular structures for potential applications in various fields (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Polymer Science
- In the field of polymer science, polyesters containing bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane rings, including derivatives of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, have been prepared and analyzed. These polyesters show interesting properties like lower melting points and improved thermal and oxidative stabilities compared to polymers with other ring systems, indicating potential for advanced material development (Taimr & Smith, 1971).
Antimicrobial Applications
- Bicyclo[3.3.1]nonane-based polycations, which are related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, have been synthesized and demonstrated antimicrobial properties. These polycations inhibit bacterial growth and are effective against static bacterial cells, indicating potential applications in antibacterial treatments and materials science (Geng & Finn, 2017).
Meroterpene Synthesis
- The bicyclo[3.3.1]nonane architecture, closely related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, is a key structural motif in meroterpene synthesis. This approach has led to the synthesis of compounds like garsubellin A, which have applications in addressing neurodegenerative disease, bacterial infections, and cancer (Shen, Ting, Xu, & Maimone, 2020).
Safety and Hazards
The safety information for Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate indicates that it is associated with certain hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-3-18-12(16)14-6-5-7-15(10-8-14,11-9-14)13(17)19-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLGTOAUSCULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

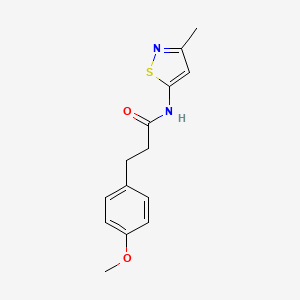
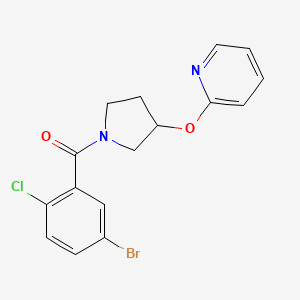
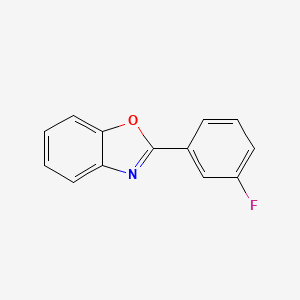
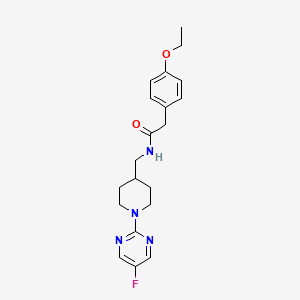
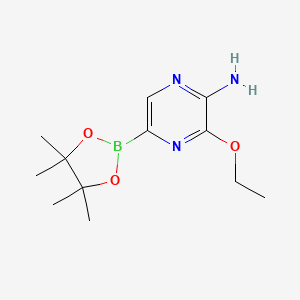


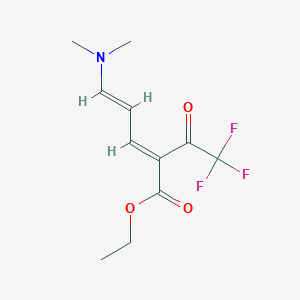
![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)
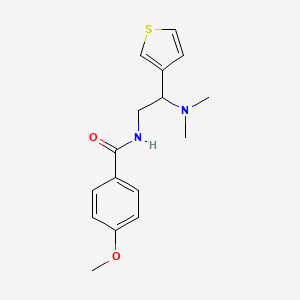

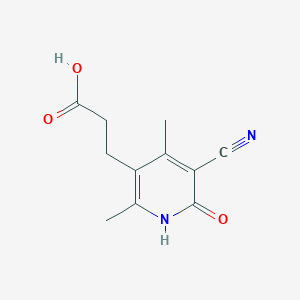
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
